9-オキソOTrE

概要

説明

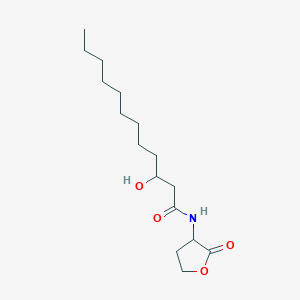

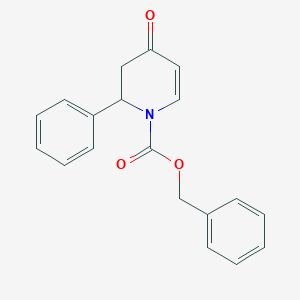

9-オキソOTrEは、オキシリピンファミリーに属するオキソフィトジエン酸の合成誘導体です。 オキシリピンは、多価不飽和脂肪酸の酸化によって生成される代謝産物です 。 この化合物は、細菌や真菌を含む植物病原性微生物に対して抗菌活性があります .

2. 製法

This compoundの合成経路は、9-HpOTrEの酸化を含みます。残念ながら、特定の反応条件や工業的生産方法は、入手可能な文献では広く記載されていません。

3. 化学反応解析

This compoundの求電子性性質は、その抗真菌性に貢献しています。詳細な試薬や条件は不足していますが、酸化、還元、置換などの反応を起こす可能性があります。これらの反応から生成される主要な生成物は、まだ完全に解明されていません。

4. 科学研究への応用

研究者は、さまざまな分野でthis compoundの応用を探求してきました。

化学: そのユニークな構造は、さらなる合成研究の興味深い標的となっています。

生物学: 植物と病原体の相互作用とシグナル伝達経路への影響を調査しています。

医学: 潜在的な治療用途がありますが、さらなる研究が必要です。

産業: その抗菌特性は、農業や医薬品で利用される可能性があります。

科学的研究の応用

Researchers have explored 9-OxoOTrE’s applications in various fields:

Chemistry: Its unique structure makes it an interesting target for further synthetic studies.

Biology: Investigating its impact on plant-pathogen interactions and signaling pathways.

Medicine: Potential therapeutic applications, although further research is needed.

Industry: Its antimicrobial properties may find use in agriculture or pharmaceuticals.

作用機序

9-オキソOTrEがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。防御反応に関与する分子標的やシグナル伝達経路と相互作用する可能性があります。

生化学分析

Biochemical Properties

9-OxoOTrE plays a significant role in biochemical reactions. It is produced by the oxidation of 9-HpOTrE . The compound exhibits antimicrobial activity through a mechanism based on their electrophilic nature

Cellular Effects

9-OxoOTrE has been found to exhibit antimicrobial activity against various microorganisms, including B. cinerea, C. herbarum, P. infestans, and P. parasitica This suggests that 9-OxoOTrE may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 9-OxoOTrE primarily involves the modulation of gene expression related to stress and developmental pathways in plants . It functions by mimicking natural oxylipins, thereby interacting with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments .

Metabolic Pathways

9-OxoOTrE is involved in the metabolic pathway of alpha-Linolenic acid (ALA) oxylipin metabolism by ALOX5, ALOX15, and cytochrome P450

準備方法

The synthetic route to 9-OxoOTrE involves the oxidation of 9-HpOTrE. Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the available literature.

化学反応の分析

9-OxoOTrE’s electrophilic nature contributes to its antifungal properties. While detailed reagents and conditions are scarce, it likely undergoes reactions such as oxidation, reduction, and substitution. The major products formed from these reactions remain to be fully elucidated.

類似化合物との比較

特定の比較は限られていますが、研究者は関連する化合物を探求して、9-オキソOTrEの独自性をよりよく理解することができます。

特性

IUPAC Name |

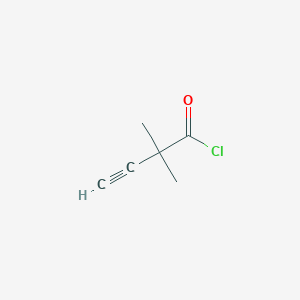

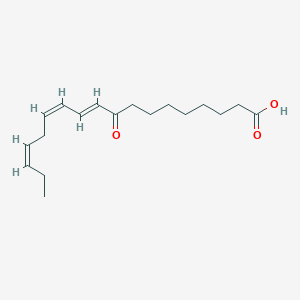

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?

A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists 9-OxoOTrE as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like 9-OxoOTrE. Further research focusing on 9-OxoOTrE itself would be needed to answer questions about its specific interactions, properties, and effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)

![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)